3-Methoxy-4-nitrophenylboronic acid
Overview
Description
3-Methoxy-4-nitrophenylboronic acid is a chemical compound with the molecular formula C7H8BNO5 and a molecular weight of 196.96 . It is commonly used in research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3 . This indicates the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the phenyl ring, along with a boronic acid group (-B(OH)2).Physical and Chemical Properties Analysis
This compound is a solid compound . Its density is approximately 1.4±0.1 g/cm3 . The boiling point is estimated to be 406.1±55.0 °C at 760 mmHg .Scientific Research Applications
Food Industry Applications
3-Methoxy-4-nitrophenylboronic acid has been explored for its potential in the specific reduction of fructose in food matrices, such as fruit juice. This application leverages the ability of boronic acids to form esters with diol structures. The study confirmed the known affinity of boronic acids towards various sugars and demonstrated the possibility of sugar reduction and composition change in fruit juices through fractionation with specific substituted boronic acids, including 3-methoxy-5-nitrophenylboronic acid (Pietsch & Richter, 2016).
Atmospheric Chemistry
Research has shown the interaction of nitroarenes, which include compounds similar to this compound, with atmospheric radicals. The study of coniferyl alcohol adsorbed on silica particles with NO3 radicals, resulting in the formation of various oxidation products, sheds light on the chemical behaviors of such compounds at night and their potential environmental impacts (Liu, Wen, & Wu, 2017).
Corrosion Inhibition
The influence of substituents like methoxy and nitro groups on the inhibition efficiency of certain compounds for mild steel corrosion in acidic environments has been studied. This research provides insights into how variations in electron-donating and electron-withdrawing groups affect the protective properties of these compounds, offering potential applications in corrosion prevention technologies (Mishra et al., 2018).
Analytical Chemistry
In analytical chemistry, compounds related to this compound have been utilized for the selective and sensitive spectrophotometric determination of trace amounts of nickel in various samples. This application underlines the potential of such compounds in developing novel analytical methods for metal detection and quantification (Izquierdo & Carrasco, 1984).
Mechanism of Action
Target of Action
The primary target of 3-Methoxy-4-nitrophenylboronic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins .
Mode of Action
Boronic acids are known to form reversible covalent complexes with enzymes, potentially inhibiting their function . In the case of Beta-lactamase, this could disrupt the enzyme’s ability to break down antibiotics, thereby restoring the effectiveness of beta-lactam antibiotics .
Biochemical Pathways
Given its target, it likely impacts pathways related to bacterial resistance to antibiotics .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of boronic acids are generally influenced by their ability to form reversible covalent complexes .
Result of Action
The result of this compound’s action would theoretically be the inhibition of Beta-lactamase, potentially restoring the effectiveness of beta-lactam antibiotics against resistant bacteria .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH. Boronic acids are known to form tetrahedral boronate complexes at physiological pH, which can impact their reactivity .
Biochemical Analysis
Biochemical Properties
The role of 3-Methoxy-4-nitrophenylboronic acid in biochemical reactions is not well-documented in the literature. Boronic acids are generally known to interact with various enzymes, proteins, and other biomolecules. They can form reversible covalent bonds with diols, a functional group present in many biological molecules such as sugars and certain amino acids . This property allows this compound to potentially interact with a wide range of biomolecules.
Cellular Effects
Boronic acids have been studied for their potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to interact with biomolecules through the formation of boronate esters, which can influence enzyme activity, gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
No specific studies have been conducted to determine the dosage effects of this compound in animal models .
Metabolic Pathways
Boronic acids can potentially interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Properties
IUPAC Name |
(3-methoxy-4-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRILQEOSUUIULP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743017 | |
Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1377248-58-2 | |
Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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